
2-(氨基甲基)苯乙酸盐酸盐
描述
2-(Aminomethyl)phenylacetic acid hydrochloride (2-AMPA-HCl) is an organic compound used in a variety of laboratory experiments. It is a synthetic derivative of the neurotransmitter glutamate, and is used as a tool to study the glutamate receptors in the nervous system. 2-AMPA-HCl has proven to be a useful compound in both research and biochemical applications.
科学研究应用
肽合成
“2-(氨基甲基)苯乙酸盐酸盐”用于肽合成 . 它是生产氨基酸、树脂和试剂的关键成分,这些成分对于合成肽至关重要。 该化合物的独特结构使其能够以促进肽键形成的方式与其他分子反应 .
药物合成
该化合物也用于药物合成. 其独特的特性使其成为医药行业中的一种多功能化学化合物。 它可用于创建多种药物,包括用于治疗慢性疾病的药物.
有机反应
“2-(氨基甲基)苯乙酸盐酸盐”在有机反应中起着重要作用. 其独特的化学结构使其能够参与各种反应,使其成为有机化学中一种有价值的工具.
环境研究
在环境研究中,该化合物因其对生态系统的影响及其在污染管理中的作用而受到研究. 据发现,它对水生生物的毒性较低,可以用作传统杀虫剂的生物降解替代品.
Boc固相肽合成
该化合物适用于Boc固相肽合成 . 这种肽合成方法使用Boc(叔丁氧羰基)基团在合成过程中保护氨基 .
氨基酸生产
生化分析
Biochemical Properties
2-(Aminomethyl)phenylacetic acid hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be synthesized from 2-aminophenol and acetaldehyde with the addition of hydrochloric acid . The compound is known to form oximes when treated with phenylacetyl chloride, which are then reduced with phosphorous pentachloride . These interactions highlight its role in various biochemical pathways and its potential as a reactant in synthetic processes.
Cellular Effects
2-(Aminomethyl)phenylacetic acid hydrochloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions at the benzylic position, such as free radical bromination and nucleophilic substitution, can lead to significant changes in cellular function
Molecular Mechanism
The molecular mechanism of 2-(Aminomethyl)phenylacetic acid hydrochloride involves several binding interactions with biomolecules. It can act as a nucleophile in reactions, forming oximes and hydrazones with aldehydes and ketones . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The compound’s ability to form stable intermediates makes it a valuable tool in synthetic chemistry and biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Aminomethyl)phenylacetic acid hydrochloride can change over time. The compound’s stability and degradation are essential factors to consider. It is synthesized by refluxing 2-indanone, hydrochloric acid, and phenylacetic acid, and can be purified by crystallization or recrystallization . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of 2-(Aminomethyl)phenylacetic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure safe and effective use in research .
Metabolic Pathways
2-(Aminomethyl)phenylacetic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in forming oximes and hydrazones highlights its importance in synthetic chemistry and biochemical research . Understanding these pathways is crucial for developing new applications and improving existing ones.
Transport and Distribution
The transport and distribution of 2-(Aminomethyl)phenylacetic acid hydrochloride within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation
Subcellular Localization
2-(Aminomethyl)phenylacetic acid hydrochloride’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is essential for developing new applications and improving existing ones in biochemical research.
属性
IUPAC Name |
2-[2-(aminomethyl)phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-6-8-4-2-1-3-7(8)5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGULXJQFZWSCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200048 | |
| Record name | (2-(Aminomethyl)phenyl)acetic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52067-92-2 | |
| Record name | Benzeneacetic acid, 2-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52067-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(Aminomethyl)phenyl)acetic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052067922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-(Aminomethyl)phenyl)acetic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(aminomethyl)phenyl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275344.png)
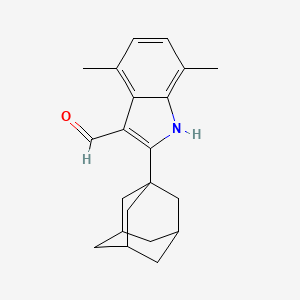

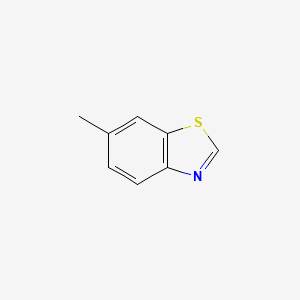
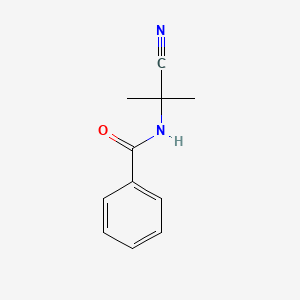
![5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275360.png)

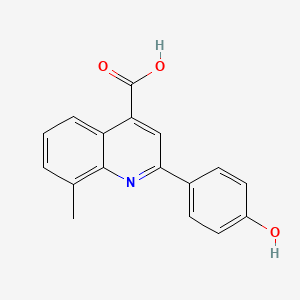
![5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275369.png)
![4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1275370.png)


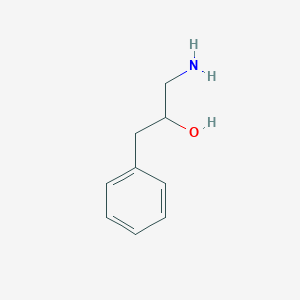
![1-{2-[(Benzoyloxy)imino]cyclohexyl}-2,4-dinitrobenzene](/img/structure/B1275375.png)